![molecular formula C13H17ClO3 B13887354 1-Methylethyl 3-chloro-4-[(1-methylethyl)oxy]benzoate](/img/structure/B13887354.png)
1-Methylethyl 3-chloro-4-[(1-methylethyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 3-chloro-4-propan-2-yloxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group substituted with a chlorine atom and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 3-chloro-4-propan-2-yloxybenzoate typically involves the esterification of 3-chloro-4-hydroxybenzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-chloro-4-hydroxybenzoic acid+isopropanolH2SO4propan-2-yl 3-chloro-4-propan-2-yloxybenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of propan-2-yl 3-chloro-4-propan-2-yloxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-chloro-4-propan-2-yloxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3-chloro-4-hydroxybenzoic acid and isopropanol.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: 3-chloro-4-hydroxybenzoic acid and isopropanol.
Substitution: Depending on the nucleophile, products such as 3-amino-4-propan-2-yloxybenzoate or 3-thio-4-propan-2-yloxybenzoate can be formed.
Scientific Research Applications
Propan-2-yl 3-chloro-4-propan-2-yloxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propan-2-yl 3-chloro-4-propan-2-yloxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the ester group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 4-chlorobenzoate: Similar structure but lacks the additional propan-2-yloxy group.
Propan-2-yl 3-chlorobenzoate: Similar structure but lacks the propan-2-yloxy group.
Uniqueness
Propan-2-yl 3-chloro-4-propan-2-yloxybenzoate is unique due to the presence of both the chlorine atom and the propan-2-yloxy group on the benzene ring. This combination can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17ClO3 |
|---|---|
Molecular Weight |
256.72 g/mol |
IUPAC Name |
propan-2-yl 3-chloro-4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C13H17ClO3/c1-8(2)16-12-6-5-10(7-11(12)14)13(15)17-9(3)4/h5-9H,1-4H3 |
InChI Key |
JKSFRDIWVCLUTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)OC(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


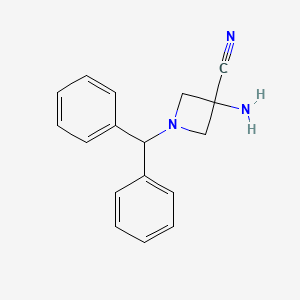
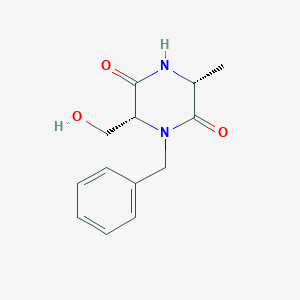
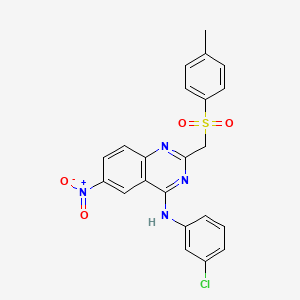
![2-[(4-Bromophenyl)amino]propanamide](/img/structure/B13887294.png)
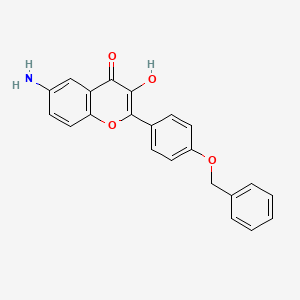
![4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one](/img/structure/B13887330.png)
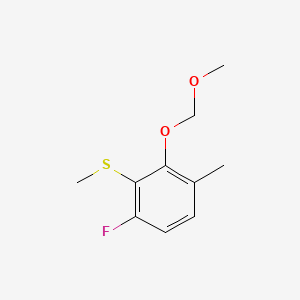

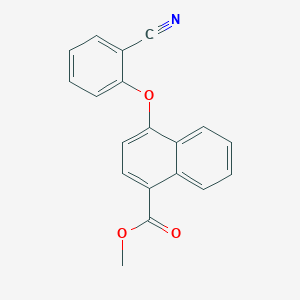
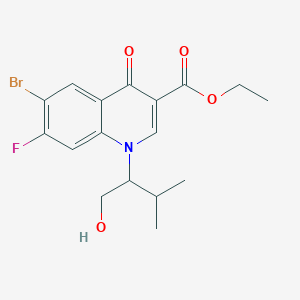
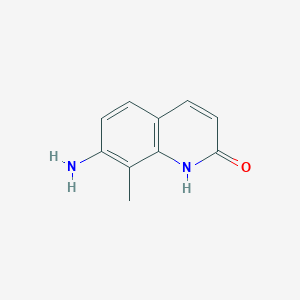
![[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid](/img/structure/B13887370.png)
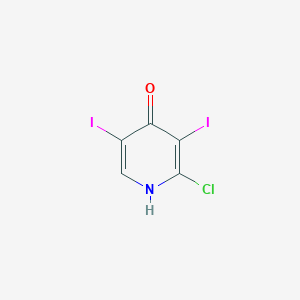
![5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one](/img/structure/B13887373.png)
